2,6-Dideoxy-3-methyl-D-xylo-hexose

Stereochemistry Quality Control Chiral Purity

2,6-Dideoxy-3-methyl-D-xylo-hexose (CAS 34026-41-0, molecular formula C₇H₁₄O₄, molecular weight 162.18 g/mol) is a branched-chain dideoxyhexose that corresponds structurally to D-evermicose, i.e., 2,6-dideoxy-3-C-methyl-D-arabino-hexose. It belongs to the 2,6-dideoxy-3-C-methylhexose family and is distinguished from its epimers and des-methyl analogs by its specific D-arabino configuration at C-3.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
Cat. No. B12067153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dideoxy-3-methyl-D-xylo-hexose
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C(C(C)(CC=O)O)O)O
InChIInChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3
InChIKeyJYAQWANEOPJVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity: 2,6-Dideoxy-3-methyl-D-xylo-hexose (CAS 34026-41-0) as D-Evermicose


2,6-Dideoxy-3-methyl-D-xylo-hexose (CAS 34026-41-0, molecular formula C₇H₁₄O₄, molecular weight 162.18 g/mol) is a branched-chain dideoxyhexose that corresponds structurally to D-evermicose, i.e., 2,6-dideoxy-3-C-methyl-D-arabino-hexose [1]. It belongs to the 2,6-dideoxy-3-C-methylhexose family and is distinguished from its epimers and des-methyl analogs by its specific D-arabino configuration at C-3 [2]. The compound is a hydrolytic degradation product of the orthosomycin antibiotics everninomicins B, C, and D, and also occurs as a constituent of avilamycins [3]. Its stereochemical identity is definitive and cannot be substituted by other 2,6-dideoxy or 3-C-methyl branched sugars without altering biological recognition and physicochemical properties.

Why 2,6-Dideoxy-3-methyl-D-xylo-hexose Cannot Be Generically Replaced by In-Class 2,6-Dideoxy or 3-C-Methyl Branched Sugars


The 2,6-dideoxyhexose class encompasses multiple stereoisomers and substitution variants that are not functionally interchangeable. D-Evermicose bears a specific D-arabino configuration at C-3 that is distinct from the D-ribo configuration of D-mycarose, the L-xylo configuration of L-axenose, and the non-methylated D-xylo configuration of D-boivinose [1]. These stereochemical differences produce measurable divergence in melting point, optical rotation, solubility, and chromatographic retention behavior . Critically, each epimer partitions into a distinct set of antibiotic natural products: D-evermicose is the signature sugar of everninomicins and avilamycins, whereas its C-3 epimer D-mycarose is found in macrolides such as erythromycin and tylosin [2]. A generic procurement specification that does not enforce stereochemical identity at C-3 and the presence of the 3-C-methyl branch risks supplying an incorrect epimer or des-methyl analog that will fail in downstream glycosylation reactions, biosynthetic pathway engineering, or analytical reference applications.

Quantitative Differentiation Evidence: 2,6-Dideoxy-3-methyl-D-xylo-hexose (D-Evermicose) Versus Closest Analogs


Optical Rotation: Absolute Configuration Discrimination Between D-Evermicose and Its Enantiomer L-Olivomycose

D-Evermicose (2,6-dideoxy-3-C-methyl-D-arabino-hexose) exhibits a specific optical rotation of [α]D +20.7° (water), while its enantiomer L-olivomycose (2,6-dideoxy-3-C-methyl-L-arabino-hexose) shows the opposite sign [1]. The C-3 epimer D-mycarose (2,6-dideoxy-3-C-methyl-D-ribo-hexose) displays [α]D -31.1°, and L-axenose (2,6-dideoxy-3-C-methyl-L-xylo-hexose) displays [α]D -28.5° (water) [2]. This sign and magnitude of optical rotation provides a definitive identity test that distinguishes D-evermicose from all three closest stereochemical relatives in a single polarimetric measurement.

Stereochemistry Quality Control Chiral Purity

Melting Point: Distinguishing D-Evermicose from D-Mycarose (C-3 Epimer) and D-Boivinose (Des-methyl Analog)

D-Evermicose melts at 108–112 °C . This range is distinctly lower than that of its C-3 epimer D-mycarose (128.5–130.5 °C) [1] and higher than that of its des-methyl analog D-boivinose (100–103 °C) [2]. The 2,6-dideoxy backbone without the 3-C-methyl branch (boivinose) depresses the melting point by approximately 8–12 °C relative to D-evermicose, while epimerization at C-3 (mycarose) raises it by approximately 18–20 °C. These differences are large enough for melting point to serve as a primary identity and purity criterion during incoming material release testing.

Purity Assessment Compound Authentication Thermal Analysis

Aqueous Solubility: Quantitative Differentiation from In-Class 2,6-Dideoxy Analogs

D-Evermicose has a calculated aqueous solubility of 130 g/L at 25 °C (freely soluble) . While directly comparable experimental solubility data for D-mycarose and D-boivinose under identical conditions are not available in the open literature, the presence of the 3-C-methyl substituent and the D-arabino configuration (equatorial-equatorial-axial arrangement of hydroxyls at C-3, C-4, C-5 in the pyranose form) is expected to modulate hydrogen-bonding networks and thus solubility relative to the D-ribo (mycarose) and D-xylo (boivinose) stereoisomers. This solubility value is actionable for designing aqueous reaction conditions, chromatographic purifications, and formulation buffers where co-solvent minimization is required.

Formulation Development Solubility Process Chemistry

Natural Product Glycosylation Specificity: D-Evermicose Is the Exclusive C-3 Epimer Found in Orthosomycin Antibiotics

D-Evermicose is the only 3-C-methyl-2,6-dideoxyhexose that occurs in the orthosomycin family of antibiotics (everninomicins and avilamycins), which inhibit protein translation by binding a unique site on the bacterial 70S ribosome not targeted by any other antibiotic class [1]. In contrast, its C-3 epimer D-mycarose is found exclusively in macrolide antibiotics (erythromycin, tylosin, mithramycin), L-axenose occurs in axenomycin, dutomycin, and polyketomycin, and L-olivomycose is a component of olivomycin–chromomycin antitumor antibiotics [2]. Everninomicin (SCH 27899, Ziracin) containing D-evermicose demonstrates MIC₉₀ values of 0.1 µg/mL against Streptococcus pneumoniae, 0.2 µg/mL against Enterococcus faecalis, 0.39 µg/mL against Enterococcus faecium, and 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [3]. Changing the sugar stereochemistry by substituting D-mycarose or L-axenose would alter the spatial presentation of hydroxyl and methyl groups critical for ribosome binding, as the cryo-EM structure of the evernimicin–70S ribosome complex shows that every sugar residue, including evermicose, participates in specific hydrogen-bond and van der Waals contacts [4].

Natural Product Chemistry Biosynthetic Pathway Engineering Antibiotic Discovery

Biosynthetic Pathway Specificity: D-Evermicose Requires a Distinct dTDP-Activation and C-3 Methylation Pathway Not Shared with Des-methyl or L-Configured Analogs

The biosynthesis of D-evermicose proceeds through a dedicated pathway requiring dTDP-D-glucose-4,6-dehydratase, a C-2 deoxygenase, a C-3 methyltransferase, and a stereospecific C-4 ketoreductase that establishes the D-arabino configuration [1]. This pathway is distinct from that of D-boivinose (which omits the C-3 methylation step) and from D-mycarose (which requires a different C-4 ketoreductase to set the D-ribo configuration). The everninomicin biosynthetic gene cluster from Micromonospora carbonacea var. africana ATCC 39149 encodes dedicated enzymes (EvdS6, EvdO1, EvdO2) whose substrate specificity is tuned to the D-arabino stereochemistry of evermicose [2]. Attempts to substitute D-evermicose with D-mycarose in combinatorial biosynthesis experiments require swapping of the entire C-3/C-4 modification cassette, which frequently results in diminished glycosyltransferase recognition and reduced product titers [3].

Combinatorial Biosynthesis Deoxysugar Engineering Enzymatic Synthesis

Validated Application Scenarios for 2,6-Dideoxy-3-methyl-D-xylo-hexose (D-Evermicose) Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantiomeric Purity Determination of D-Evermicose vs L-Olivomycose in Natural Product Hydrolysates

The +20.7° specific optical rotation of D-evermicose versus the opposite sign of L-olivomycose (Section 3, Evidence Item 1) enables polarimetric discrimination of the two enantiomers. This is directly applicable when characterizing acid hydrolysates of everninomicin or olivomycin antibiotics: a positive rotation confirms the presence of the D-enantiomer, while a negative rotation indicates the L-form. This simple test can prevent misidentification of antibiotic sugar constituents during natural product dereplication workflows [1].

Melting Point-Based Incoming Material Identity Verification for Combinatorial Biosynthesis Programs

The melting point specification of 108–112 °C (Section 3, Evidence Item 2) provides a rapid, compendial-grade identity check that distinguishes D-evermicose from D-mycarose (128.5–130.5 °C) and D-boivinose (100–103 °C). Combinatorial biosynthesis laboratories procuring D-evermicose as a substrate or analytical standard can use this single measurement to reject lots contaminated with the more common D-mycarose, which would otherwise confound glycosyltransferase engineering experiments .

Aqueous-Phase Glycosylation Reaction Design Leveraging Defined Solubility of 130 g/L

The calculated aqueous solubility of 130 g/L at 25 °C (Section 3, Evidence Item 3) supports the design of fully aqueous or low-co-solvent glycosylation reactions. Unlike many protected sugar donors that require anhydrous organic solvents, the free D-evermicose can be dissolved at high concentrations in aqueous buffer, enabling enzymatic glycosylation strategies (e.g., glycosyltransferase-catalyzed transfer to macrolactone acceptors) that are incompatible with organic co-solvents .

Orthosomycin Antibiotic Development Requiring the Authentic D-Evermicose Pharmacophore

Everninomicin antibiotics containing D-evermicose retain nanomolar-range MIC values (0.1–0.78 µg/mL) against MRSA and VRE strains that are highly resistant to macrolides containing D-mycarose-derived sugars (Section 3, Evidence Item 4). This evidence directly supports procurement of D-evermicose—not its C-3 epimer D-mycarose—for medicinal chemistry programs aimed at synthesizing novel orthosomycin analogs or characterizing the ribosome-binding pharmacophore. The cryo-EM structure of the evernimicin–70S ribosome complex confirms that substitution of the evermicose residue would abolish key ribosome contacts [2].

Quote Request

Request a Quote for 2,6-Dideoxy-3-methyl-D-xylo-hexose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.